Protactinium-234
Description
Structure
2D Structure
Properties
CAS No. |
15100-28-4 |
|---|---|
Molecular Formula |
Pa |
Molecular Weight |
234.04331 g/mol |
IUPAC Name |
protactinium-234 |
InChI |
InChI=1S/Pa/i1+3 |
InChI Key |
XLROVYAPLOFLNU-AKLPVKDBSA-N |
SMILES |
[Pa] |
Isomeric SMILES |
[234Pa] |
Canonical SMILES |
[Pa] |
Synonyms |
PROTACTINIUM-234 |
Origin of Product |
United States |
Nuclear Structure and Decay Systematics of Protactinium 234
Isotopic Characteristics and Excited States
Protactinium-234 in its ground state, also known as UZ, is a beta-emitting isotope with a half-life of 6.70 hours. wikipedia.orgchemlin.org It possesses a nuclear spin and parity of 4+. chemlin.orgkaeri.re.kr The atomic mass of this compound is approximately 234.043306 u. chemlin.org This isotope is a naturally occurring, short-lived member of the uranium-238 decay series. nih.govlanl.gov
Table 1: Ground State Properties of this compound
| Property | Value |
|---|---|
| Half-life | 6.70(5) hours wikipedia.orgchemlin.org |
| Spin and Parity | 4+ chemlin.orgkaeri.re.kr |
| Decay Mode | Beta-minus (β⁻) wikipedia.orgkaeri.re.kr |
| Atomic Mass | 234.043306(4) u chemlin.org |
| Mass Excess | 40.33928 MeV chemlin.org |
| Binding Energy | 1777.15539222 MeV chemlin.org |
Protactinium-234m (²³⁴ᵐPa), also referred to as UX₂, is a metastable isomer of this compound. radiacode.comphysicsworld.com This nuclear isomer exists in an excited energy state and is characterized by a significantly shorter half-life of approximately 1.17 minutes. wikipedia.orgradiacode.com The "m" in its designation signifies its metastable nature. radiacode.com The spin and parity of this isomer are (0-). kaeri.re.kr It was first identified in 1913 by Kasimir Fajans and O.H. Göhring, who initially named it "brevium" due to its brief existence. nih.govwikipedia.org
Table 2: Isotopic Properties of Protactinium-234m
| Property | Value |
|---|---|
| Half-life | 1.159(11) minutes wikipedia.org |
| Spin and Parity | (0-) kaeri.re.kr |
| Decay Modes | Beta-minus (β⁻) (99.84%), Isomeric Transition (IT) (0.16%) wikipedia.orgkaeri.re.kr |
| Excitation Energy | 73.92+x keV chemlin.org |
Radioactive Decay Pathways and Energetics
Both the ground state and the metastable isomer of this compound undergo beta-minus (β⁻) decay, transforming into uranium-234 (B1202302) (²³⁴U). brainly.comlibretexts.org In this process, a neutron in the protactinium nucleus is converted into a proton, and a beta particle (an electron) is emitted. ck12.org This transformation increases the atomic number by one, from 91 (protactinium) to 92 (uranium), while the mass number remains 234. brainly.com
The ground state of this compound decays to uranium-234 with a decay energy of 2.194 MeV. chemlin.org The metastable isomer, protactinium-234m, also primarily decays via beta emission to uranium-234, with a decay energy of 2.271 MeV. kaeri.re.kr This beta decay from ²³⁴ᵐPa accounts for approximately 99.84% of its decay events. wikipedia.orgkaeri.re.kr
In addition to beta decay, protactinium-234m can de-excite to its ground state, this compound, through an isomeric transition (IT). wikipedia.org This process involves the release of energy in the form of gamma radiation or conversion electrons. wikipedia.org The isomeric transition from ²³⁴ᵐPa to ²³⁴Pa accounts for a small fraction of its decay, approximately 0.16%. wikipedia.orgkaeri.re.kr The energy of this transition is relatively low. lnhb.fr
Gamma spectrometric studies are crucial for identifying and quantifying this compound and its isomer. bmuv.de For instance, the gamma ray at 1001.0 keV, although having a low emission intensity, is characteristic of the decay of ²³⁴ᵐPa and is used to determine the activity of uranium-238 in samples when secular equilibrium is assumed. bmuv.deepj-conferences.org The study of gamma emissions from ²³⁴ᵐPa, such as the 73.92 keV transition, is important for understanding the nuclear level structure and decay scheme. lnhb.frnpl.co.uk
Parent-Daughter Radionuclide Relationships within the Uranium-238 Decay Series
This compound is a key intermediate in the natural decay chain of uranium-238 (²³⁸U). wikipedia.orgenv.go.jp The decay series proceeds as follows:
Uranium-238 decays via alpha emission to thorium-234 (B1220184) (²³⁴Th). env.go.jpwikipedia.org
Thorium-234, the parent nuclide of this compound, undergoes beta decay to form this compound. ck12.orgenv.go.jpbrainly.com
Notably, approximately 99.8% of thorium-234 decays lead to the formation of the metastable isomer, protactinium-234m. lanl.govhpschapters.org The remaining 0.2% of decays populate the ground state, this compound. hpschapters.org
Both ²³⁴Pa and ²³⁴ᵐPa then decay to uranium-234, which is a long-lived isotope in the series. libretexts.orgwikipedia.org
Due to the short half-lives of thorium-234 (24.1 days) and protactinium-234m (1.17 minutes) relative to their parent uranium-238, they quickly reach a state of secular equilibrium in undisturbed samples. npl.co.ukeolss.net This means their rate of decay becomes equal to their rate of production from the parent nuclide.
Formation from Thorium-234 via Beta Decay
This compound (²³⁴Pa) is a naturally occurring beta-radiating isotope that arises within the uranium-238 (²³⁸U) decay series. ctdbase.orgnih.gov Its immediate parent is Thorium-234 (²³⁴Th), which itself is the initial decay product of ²³⁸U. The formation of ²³⁴Pa occurs through beta-minus (β⁻) decay of ²³⁴Th. wikidata.orgamericanelements.com In this nuclear transformation, a neutron within the thorium-234 nucleus is converted into a proton, accompanied by the emission of a high-energy electron (the beta particle) and an antineutrino. americanelements.com
This process results in an increase of the atomic number (Z) by one, from 90 (Thorium) to 91 (Protactinium), while the mass number (A) remains constant at 234. americanelements.comnih.gov The nuclear equation for this decay is:
²³⁴₉₀Th → ²³⁴₉₁Pa + β⁻ + ν̅ₑ americanelements.com
An interesting aspect of this decay is the existence of a nuclear isomer of this compound, designated as Protactinium-234m (²³⁴ᵐPa). nih.govnih.gov Nuclear isomers are metastable states of a nucleus with a longer-than-usual half-life. The beta decay of Thorium-234 predominantly (in approximately 99.8% of cases) leads to the formation of this metastable isomer, ²³⁴ᵐPa. ctdbase.orgnih.govhpschapters.org This isomer has a very short half-life of about 1.17 minutes. nih.govnih.gov The remaining small fraction (about 0.2%) of ²³⁴Th decays directly to the ground state of this compound, which has a longer half-life of 6.74 hours. ctdbase.orgwikipedia.org Both the isomer and the ground state of this compound subsequently decay to Uranium-234 (²³⁴U) via beta decay. nih.govamericanelements.com
The discovery of these two states of this compound by Otto Hahn was a key event that proved the existence of nuclear isomers. americanelements.com He identified that Thorium-234 (then called UX1) could decay into two different forms of this compound: the ground state (UZ) and an excited state (UX2). americanelements.com
Decay Characteristics of Thorium-234:
| Property | Value |
|---|---|
| Half-life | 24.1 days wikidata.orgnih.gov |
| Decay Mode | Beta-minus (β⁻) americanelements.comnih.gov |
| Primary Decay Product | Protactinium-234m (²³⁴ᵐPa) (~99.8%) ctdbase.orgnih.gov |
| Secondary Decay Product | This compound (²³⁴Pa) (~0.2%) nih.govwikipedia.org |
Equilibrium and Disequilibrium Considerations in Decay Chains
In a long radioactive decay chain, such as that of Uranium-238, a state of secular equilibrium can be established when the half-life of the parent radionuclide is significantly longer than the half-lives of its decay products (daughters). tech-publish.com For the ²³⁸U series, the half-life of ²³⁸U (4.5 billion years) is vastly greater than that of its immediate daughter, ²³⁴Th (24.1 days), and its granddaughter, ²³⁴Pa (6.74 hours).
Under conditions of secular equilibrium, the rate of decay of each daughter nuclide becomes equal to the rate of decay of the parent nuclide. tech-publish.com This means that the activity (number of decays per unit time) of ²³⁴Th and ²³⁴Pa will be the same as the activity of ²³⁸U in a closed system that has remained undisturbed for a sufficient period. tech-publish.com It takes several half-lives of the longest-lived intermediate nuclide for this equilibrium to be reached. For the initial part of the chain, because the half-lives of ²³⁴Th and ²³⁴Pa are short, they reach equilibrium with ²³⁸U within a few months. tech-publish.com
However, this equilibrium can be disrupted, leading to a state of disequilibrium. Disequilibrium occurs when one or more nuclides are added to or removed from the system, often due to differences in their chemical properties and subsequent mobility in various environments.
For instance, in aquatic systems, the different chemical behaviors of uranium, thorium, and protactinium can lead to their separation. Uranium is relatively soluble in water, whereas thorium is highly particle-reactive and tends to be removed from the water column by sticking to sinking particles. This process leads to a deficiency of ²³⁴Th relative to its parent ²³⁸U in surface waters. This disequilibrium between ²³⁸U and ²³⁴Th is a valuable tool for oceanographers to study particle transport and export from the upper ocean.
Similarly, disequilibrium between uranium isotopes, such as ²³⁴U and ²³⁸U, can occur in groundwater. The decay of a ²³⁸U atom can cause the resulting ²³⁴Th atom to be displaced from its position in a crystal lattice, a process known as alpha recoil. This makes the subsequent ²³⁴U atom more susceptible to being dissolved into the water than its parent ²³⁸U. wikipedia.org This leads to an excess of ²³⁴U relative to ²³⁸U in the water, a signature that can be used to trace water sources and age-date materials like carbonates. wikipedia.org While this specific example relates to the U-series further down the chain, it illustrates the principles of disequilibrium that also affect the shorter-lived intermediates like this compound.
Key Concepts in Decay Chains:
| Concept | Description |
|---|---|
| Secular Equilibrium | A state in a decay chain where the half-life of the parent is much longer than the daughter, and the activity of the parent and daughter are equal. tech-publish.com Example: ²³⁸U and its short-lived daughters ²³⁴Th and ²³⁴Pa. tech-publish.com |
| Disequilibrium | A state where the activity ratio of parent to daughter is not equal, often caused by chemical or physical fractionation processes that separate the nuclides. |
Theoretical and Experimental Nuclear Physics Investigations of Protactinium 234
Advancements in Nuclear Models and Their Application
Theoretical models are fundamental to understanding the structure and behavior of atomic nuclei like Protactinium-234. These models provide a framework for interpreting experimental data and predicting nuclear properties.
Collective Model Interpretations
The collective model treats the nucleus as a deformable liquid drop, capable of rotations and vibrations. nih.gov This approach is particularly successful in describing the properties of heavy, deformed nuclei like those in the actinide series, which includes protactinium. wikipedia.org For nuclei in the A≈230-234 mass region, collective models are used to interpret the complex interplay between single-particle and collective degrees of freedom, such as vibrational and rotational states. nih.gov The model helps explain the structure of excited states and the probabilities of transitions between them. For instance, the interpretation of energy levels in even-even nuclei like the decay product Uranium-234 (B1202302) often relies on identifying rotational bands built upon vibrational states, a key feature of the collective model. nih.gov
Shell Model Contributions to Nuclear Isomer Understanding
The nuclear shell model, analogous to the atomic shell model, describes the nucleus in terms of discrete energy levels or shells for protons and neutrons. americanelements.com This model is crucial for explaining the phenomenon of nuclear isomerism, where a nucleus exists in a long-lived excited state. chem960.com The discovery of a metastable state of this compound by Otto Hahn in 1921 was the first-ever observation of nuclear isomerism. chem960.comibilabs.com
It was later explained by Carl Friedrich von Weizsäcker in 1936, who proposed that isomers arise from nuclear configurations that require a significant change in angular momentum (spin) to decay to the ground state. chem960.comibilabs.com In the case of ²³⁴Pa, the two isomeric states have very different spin values, which hinders the transition from the higher-energy state (the isomer) to the lower-energy ground state, resulting in a measurable half-life for the excited state. ibilabs.com The shell model provides the theoretical basis for these high-spin states by considering the arrangement and coupling of individual nucleons in their orbitals. americanelements.comibilabs.com
Density Functional Theory Approaches for Heavy Nuclei
Nuclear Density Functional Theory (DFT) has become a primary tool for theoretical investigations of medium and heavy nuclei. nih.govctdbase.org Instead of dealing with all the individual nucleons, DFT simplifies the problem by focusing on the collective nucleonic densities and currents. nih.gov This approach allows for scalable calculations across the entire nuclear landscape, making it suitable for complex, heavy nuclei where ab initio models are computationally prohibitive. nih.govamericanelements.com
For actinides, which include protactinium, relativistic effects are significant, and thus DFT is often based on the Dirac equation, the relativistic quantum mechanical wave equation for electrons. tech-publish.com The Skyrme-Hartree-Fock-Bogoliubov (HFB) method is a specific application of DFT used to study nuclear properties, including deformation. nih.govctdbase.org These calculations help to understand the microscopic origins of nuclear shapes and the stability of heavy nuclei. nih.gov
Experimental Methodologies in Nuclear Spectroscopy
Experimental techniques are essential for validating theoretical models and uncovering the detailed properties of nuclei like this compound. Spectroscopy of the radiation emitted during its decay provides a window into its nuclear structure.
Electron Spectroscopy Techniques for Internal Transitions
In many nuclear decays, the transition energy between two states is not emitted as a gamma ray but is instead transferred directly to an orbital electron, which is then ejected from the atom. This process is called internal conversion, and the emitted electrons are known as conversion electrons. The study of these electrons is the domain of electron spectroscopy.
For ²³⁴Pa, several transitions are strongly converted, meaning they are more likely to proceed via internal conversion than gamma emission. chemlin.org This makes electron spectroscopy a critical tool, as these transitions would be weak or absent in gamma-ray spectra. chemlin.org Conversion electron studies have been used to determine the multipolarity of various gamma-ray transitions in the decay of Thorium-234 (B1220184) to this compound. However, these measurements can be challenging because the conversion electron spectra are often complex and can be obscured by intense Auger electrons, which are also emitted from the atom.
Interactive Data Table: Multipolarity of Selected Gamma-Ray Transitions from ²³⁴Th Decay
| Gamma Energy (keV) | Multipolarity |
| 29.88 | E2 |
| 63.21 | M1 + E2 |
| 92.26 | M1 |
| 93.52 | E1 |
| 228 | M1 |
This table is based on data from conversion electron studies and shows the character of several transitions leading to states in ²³⁴Pa.
Gamma-Ray Spectroscopy and Coincidence Measurements
Gamma-ray spectroscopy involves detecting and measuring the energies and intensities of gamma rays emitted from an excited nucleus. High-resolution detectors, such as Germanium (Ge) detectors, are used to distinguish between the many gamma rays present in the decay of ²³⁴Pa and its parent, ²³⁴Th. One of the most prominent gamma rays used to identify the metastable isomer, ²³⁴ᵐPa, is its emission at 1001 keV.
To unravel complex decay schemes, gamma-gamma coincidence measurements are employed. This technique involves using two or more detectors and recording events that occur simultaneously. If two gamma rays are in coincidence, it implies they are part of the same decay cascade. For instance, studies have shown that the 29-keV and 63-keV gamma rays in the decay chain are in coincidence with each other. Such measurements have been crucial in constructing and verifying the level scheme of ²³⁴Pa and its daughter nucleus, ²³⁴U. chemlin.org These experiments have also revealed that some observed gamma-ray peaks are actually doublets, consisting of two separate gamma rays with very similar energies.
Interactive Data Table: Observed Coincident Gamma Rays in the ²³⁴Th/²³⁴Pa System
| Primary Gamma Ray (keV) | Coincident Gamma Ray(s) (keV) |
| 63 | 29 |
| 93 | Beta group (~100 keV endpoint) |
| 250 | 770 (composite peak) |
This table highlights key coincidence relationships determined from experimental measurements. chemlin.org
Beta Particle Spectroscopy for Decay Characterization
The characterization of this compound (Pa-234) and its metastable isomer, Protactinium-234m (Pa-234m), relies significantly on the analysis of their beta decay. Beta particle spectroscopy is a crucial experimental technique used to measure the energy distribution of the electrons (beta particles) emitted as these isotopes transform into Uranium-234 (U-234). wikipedia.orghpschapters.org This process is fundamental to understanding the nuclear structure and decay scheme of Pa-234.
This compound is a beta-emitting radionuclide that is part of the natural decay chain of Uranium-238. wikipedia.orgwikipedia.org It is formed from the beta decay of Thorium-234. radiacode.com The subsequent beta decay of Pa-234 leads to the formation of U-234, as described by the following nuclear equation:
23491Pa → 23492U + 0-1e
A key feature of beta decay is the continuous energy spectrum of the emitted beta particles. npl.co.uk The energy, shared between the electron and an antineutrino, ranges from zero up to a maximum value, known as the decay energy (Qβ). Experimental measurements focus on detecting these electrons and quantifying their energy distribution.
Research findings from spectroscopic analysis have determined the key decay properties for both the ground state (Pa-234) and the metastable isomer (Pa-234m). The metastable state, Pa-234m, is the predominant product of Thorium-234 decay, accounting for approximately 99.8% of transitions. hpschapters.orgwikipedia.org It decays to U-234 with a much shorter half-life than the ground state. wikipedia.orgchemlin.org A small fraction of Pa-234m (0.16%) undergoes an isomeric transition to the Pa-234 ground state. kaeri.re.kr
Experimental setups, often employing a protactinium generator, can isolate the Pa-234 for analysis. iop.orgiop.org Detectors like Geiger-Muller tubes or spectrometers are used to record the high-energy beta particles, which can reach up to approximately 2.27 MeV. kaeri.re.kriop.org The decay of Pa-234 often proceeds to various excited nuclear energy levels of the daughter nuclide, U-234. These excited states then de-excite by emitting gamma rays, which can also be measured to build a more complete picture of the decay scheme. radiacode.com
Decay Characteristics of this compound and Protactinium-234m
| Isotope | Half-Life | Decay Mode | Max. Beta Decay Energy (MeV) | Daughter Nuclide |
| This compound (234Pa) | 6.70(5) hours | β- | 2.197 | Uranium-234 (234U) |
| Protactinium-234m (234mPa) | 1.159(11) minutes | β- (99.84%) | 2.271 | Uranium-234 (234U) |
| Isomeric Transition (0.16%) | N/A | This compound (234Pa) | ||
| Data sourced from multiple nuclear data references. chemlin.orgkaeri.re.krchemlin.org |
Radiochemical Methodologies for Isolation and Analysis of Protactinium 234
Separation Chemistry of Protactinium from Complex Matrices
The separation of protactinium from complex sample matrices, such as those containing bulk quantities of uranium and thorium, is a significant challenge in radiochemistry. The chemical behavior of protactinium, particularly its existence in the +5 oxidation state and its propensity for hydrolysis in aqueous solutions, necessitates robust separation methods to achieve high purity. sci-hub.rufas.org
Liquid-Liquid Extraction (LLE) Applications
Liquid-liquid extraction is a widely used technique for the selective separation of protactinium. This method relies on the differential partitioning of a protactinium species between two immiscible liquid phases, typically an aqueous acidic solution and an organic solvent containing a specific extractant. uiowa.edu
The effectiveness of LLE depends on several factors, including the type of organic solvent, the acidity of the aqueous phase, and the presence of complexing agents. nih.govosti.gov Ketones, alcohols, and organophosphorus compounds are common extractants. For instance, diisopropyl ketone and other ketones have shown high extraction coefficients for protactinium from strongly acidic solutions. cdnsciencepub.com The extraction of protactinium nitrate (B79036) complexes by amyl acetate (B1210297) and chloro complexes by various solvents has been systematically studied. cdnsciencepub.com Research has shown that chloro complexes are often more stable and readily extracted compared to nitrate and bromide complexes, making chloride-based systems more reliable for isolation. cdnsciencepub.com
Commonly used organic solvents and extractants include:
Tri-n-butyl phosphate (B84403) (TBP): Used to separate protactinium from thorium and uranium. In nitric acid systems containing aluminum nitrate, TBP can effectively extract uranium and thorium, leaving protactinium in the aqueous phase. wipo.intiaea.org
Diisopropyl ketone and Diisopropyl carbinol: Effective for extracting protactinium from acidic solutions. cdnsciencepub.com
Amines: High-molecular-weight amines like trilaurylamine and tricaprylamine are effective for extracting protactinium chloro complexes. nih.govacs.org
Thenoyltrifluoroacetone (TTA): This chelating agent can extract protactinium from strongly acidic solutions, providing excellent separation from many other elements. iaea.org
The addition of water-miscible alcohols to the aqueous phase can significantly enhance the extraction efficiency of certain solvent systems. nih.gov
Extraction Chromatography (ExC) Development and Optimization
Extraction chromatography (ExC) combines the selectivity of liquid-liquid extraction with the operational simplicity of column chromatography. triskem-international.com This technique utilizes inert solid supports coated with an organic extractant (the stationary phase) to separate radionuclides from a liquid mobile phase. triskem-international.com A variety of commercial and custom-synthesized resins have been developed and optimized for protactinium separation. sci-hub.ruresearchgate.net
Several resins have proven effective for isolating protactinium from elements like uranium, thorium, and various fission and activation products. researchgate.netnih.gov
UTEVA Resin: This resin, containing diamylamylphosphonate (DAAP), is used for the separation of tetravalent actinides and uranium. google.comosti.gov It has been used in multi-column setups to purify protactinium, with reported recovery yields of 76% in some applications. researchgate.net
TRU Resin: Containing octyl(phenyl)-N,N-diisobutyl carbamoylphosphine oxide (CMPO) mixed with TBP, this resin is effective for separating trivalent, tetravalent, and hexavalent actinides. triskem-international.comsrs.gov It has demonstrated high recovery yields for protactinium, reaching up to 99% in certain separation schemes. researchgate.net
DGA Resin: Resins with diglycolamide (DGA) extractants are used for separating trivalent actinides but have also found applications in protactinium purification schemes, often in combination with other resins. researchgate.neteichrom.com
Sulfur-Based Resins: Novel resins containing sulfur-bearing extractants, such as alkyl phosphine (B1218219) sulfides (on CL resin) and diglycolthioamide (DGTA), have been developed for the highly selective separation of protactinium from proton-irradiated thorium targets. sci-hub.ru These methods have achieved recovery yields of 88–93% with high radiochemical purity. sci-hub.ru
TK400 Resin: This resin consists of 1-octanol (B28484) adsorbed onto a support and is highly selective for protactinium, allowing for its separation from uranium and thorium in concentrated HCl. nih.govtriskem-international.com
The following table summarizes the performance of various extraction chromatography resins in protactinium separation.
| Resin Type | Extractant | Typical Application | Reported Recovery Yield | Source(s) |
| TRU Resin | CMPO / TBP | Separation from thorium and fission products | ~99% | researchgate.net |
| UTEVA Resin | DAAP | Separation from thorium and fission products | ~76% | researchgate.net |
| CL Resin | Alkyl Phosphine Sulfide | Pa separation from irradiated thorium | 93 ± 4% | sci-hub.ru |
| DGTA Resin | Diglycolthioamide | Pa separation from irradiated thorium | 88 ± 4% | sci-hub.ru |
| TK400 Resin | 1-Octanol | Pa separation from U, Th, and Nb | >90% (from U/Th) | nih.govtriskem-international.com |
Precipitation Techniques for Radiochemical Purity
Precipitation and co-precipitation are classic radiochemical methods used for the initial concentration and purification of protactinium. These techniques rely on the insolubility of certain protactinium compounds or the ability of protactinium to be carried down with a precipitate of another element (a carrier). fas.org
Common carriers for protactinium include compounds of elements with similar chemical properties, such as:
Tantalum
Zirconium
Niobium
Titanium
Co-precipitation with zirconium phosphate has been a notable method. osti.gov The protactinium is carried with the zirconium phosphate precipitate, which can then be dissolved in hydrofluoric acid to allow for further purification steps. osti.gov Similarly, flocculent hydroxides of iron can carry protactinium, likely through an adsorption mechanism. fas.orgradioprotection.org The choice of carrier is critical, as some, like bismuth phosphate, are crystalline and provide better separation characteristics than more flocculent precipitates. google.com While effective for initial concentration from large volumes, precipitation methods often require subsequent purification steps, such as extraction chromatography or ion exchange, to achieve the high radiochemical purity needed for precise analysis.
Manganese Dioxide (MnO₂) Adsorption Methods
Manganese dioxide (MnO₂) is a well-established scavenger for protactinium and other polyvalent cations. fas.orgosti.gov This method involves the precipitation of MnO₂ in situ within the sample solution, typically by adding potassium permanganate (B83412) (KMnO₄) to a solution containing manganese(II) ions. osti.govosti.gov Protactinium adsorbs onto or is co-precipitated with the fine MnO₂ particles, effectively removing it from the solution. iaea.orgresearchgate.net
The MnO₂ precipitate carrying the protactinium can be separated by filtration or centrifugation. The protactinium can then be recovered by dissolving the MnO₂ precipitate, usually in an acidic solution containing a reducing agent (like hydroxylamine (B1172632) or hydrogen peroxide) to reduce Mn(IV) to the soluble Mn(II) state. iaea.orgosti.gov
This technique has been successfully applied for:
The recovery of protactinium-233 (B1208284) from irradiated thoria solutions. osti.gov
The rapid separation of protactinium from uranium solutions. kanazawa-u.ac.jpnii.ac.jp
Pre-concentration of radionuclides from environmental waters. researchgate.net
Studies have shown that MnO₂ filter cakes can provide excellent recovery and radiochemical purity for protactinium, with performance comparable to modern resin-based methods. kanazawa-u.ac.jpnii.ac.jp The method's main advantages are its rapidity, simplicity, and cost-effectiveness. kanazawa-u.ac.jp
Analytical Techniques for Protactinium-234 Quantification
Alpha Spectrometry in Decay Chain Analysis
This compound is primarily a beta emitter and does not emit alpha particles during its decay. Therefore, it cannot be directly quantified by alpha spectrometry. However, its decay product, Uranium-234 (B1202302) (²³⁴U), is a long-lived alpha emitter. Alpha spectrometry is used to measure the activity of ²³⁴U, which allows for the indirect quantification of the parent ²³⁴Pa.
This quantification relies on the principle of radioactive equilibrium. In a closed system, after a sufficient amount of time (several half-lives of the daughter), a state of secular equilibrium is reached where the rate of decay of the daughter nuclide (²³⁴U) equals the rate of decay of the parent nuclide (²³⁴Th) and grandparent (²³⁸U). ataridogdaze.comwise-uranium.org Since ²³⁴Pa has a very short half-life (6.70 hours) compared to its parent ²³⁴Th (24.1 days) and its daughter ²³⁴U (245,000 years), it quickly comes into transient or secular equilibrium within the decay chain. ataridogdaze.comiaea.org
By measuring the distinct alpha particle energy of ²³⁴U (around 4.77 MeV), one can determine its activity. ataridogdaze.com Once equilibrium is established, the activity of ²³⁴Pa is assumed to be equal to the measured activity of ²³⁴U. This method is fundamental in the analysis of the Uranium-238 decay chain and is widely used in geochronology and environmental monitoring to determine the concentrations of various uranium and thorium family isotopes. uiowa.eduwnti.co.uk
Gamma Spectrometry for Isotope Identification and Purity Assessment
Gamma spectrometry is a cornerstone technique for the identification and assessment of the radiochemical purity of this compound (Pa-234). This non-destructive method allows for the quantification of gamma-emitting radionuclides, providing a distinct signature for each isotope based on the energy of its emitted gamma rays. nrc.govbmuv.de For Pa-234, particularly the metastable isomer Protactinium-234m (Pa-234m), gamma spectrometry is crucial in determining its presence and the extent of any radioactive impurities. radiacode.com
Pa-234m is a daughter product in the Uranium-238 decay series, formed from the beta decay of Thorium-234 (B1220184). radiacode.com One of the most prominent gamma-ray peaks used for the identification of Pa-234m is at 1001 keV. nrc.govtenmak.gov.tr While this peak is characteristic, its emission probability is relatively low, at approximately 0.84%. nrc.govepj-conferences.org This necessitates careful measurement and often requires high-purity germanium (HPGe) detectors for accurate quantification, especially in samples with low concentrations. tenmak.gov.tr
The radiochemical purity of a separated protactinium sample can be effectively evaluated using gamma-ray spectroscopy. For instance, in the separation of Protactinium-230, high-purity germanium gamma-ray spectroscopy was used to confirm a radiochemical purity of greater than 99.5%. researchgate.netlanl.gov The primary radioactive contaminant identified was Niobium-95, highlighting the ability of gamma spectrometry to detect and quantify specific impurities. researchgate.netlanl.gov
Challenges in the gamma spectrometric analysis of Pa-234 and its precursors, like Thorium-234, include potential interferences and self-absorption, particularly at lower energies. researchgate.netnpl.co.uk For example, the 63.3 keV peak of Thorium-234 can be affected by these factors, making the higher energy 1001 keV peak of Pa-234m a more reliable, albeit less intense, option for the quantification of Uranium-238 in secular equilibrium. tenmak.gov.trepj-conferences.org
Key Gamma-Ray Energies for Protactinium-234m Identification:
| Energy (keV) | Emission Probability (%) | Notes |
| 1001 | 0.84 | Commonly used for quantification, less prone to self-absorption. nrc.govtenmak.gov.trepj-conferences.org |
| 767 | 0.317 | Another useful peak, but with lower intensity. epj-conferences.org |
Mass Spectrometric Approaches in Related Isotope Systems
While gamma spectrometry is vital for identifying and quantifying gamma-emitting radionuclides, mass spectrometry offers a complementary and often more sensitive method for determining isotopic ratios and concentrations, particularly for long-lived or non-gamma-emitting isotopes. radioprotection.org Techniques such as thermal ionization mass spectrometry (TIMS) and sector field inductively coupled plasma mass spectrometry (SF-ICP-MS) have been instrumental in the analysis of protactinium and related actinide systems. radioprotection.orgacs.org
Isotope dilution mass spectrometry (IDMS) is a powerful application of these techniques for the precise quantification of protactinium isotopes. nih.govnih.gov This method involves adding a known amount of an isotopic spike, such as Protactinium-233, to a sample. nih.gov By measuring the altered isotopic ratio, the initial concentration of the target isotope, like Protactinium-231, can be determined with high accuracy. nih.gov This approach has been successfully used to determine femtogram quantities of protactinium in geological samples. acs.org
In the context of nuclear forensics, multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS) has been employed for the analysis of protactinium isotopes. nih.gov This technique allows for efficient ionization of Pa, requiring smaller sample sizes and shorter measurement times compared to TIMS or alpha spectrometry. nih.gov Furthermore, instrumental mass fractionation can be corrected by admixing a uranium standard of known isotopic composition. nih.gov
The development of these mass spectrometric methods has significantly advanced the ability to measure protactinium isotopes at ultra-trace levels, which is crucial for applications such as radiochronometry in nuclear forensics. radioprotection.orgosti.gov
Comparison of Mass Spectrometric Techniques for Protactinium Analysis:
| Technique | Principle | Advantages for Protactinium Analysis |
| TIMS | Thermal ionization of a purified sample followed by mass separation. | High precision and accuracy for isotopic ratios. radioprotection.orgacs.org |
| SF-ICP-MS | Ionization in an inductively coupled plasma source with high-resolution mass analysis. | High sensitivity, capable of ultra-trace level detection. radioprotection.org |
| MC-ICP-MS | ICP source coupled with multiple collectors for simultaneous ion beam detection. | Efficient ionization, smaller sample size requirements, and rapid analysis. nih.gov |
Challenges in Radiochemical Purity and Trace Analysis
Achieving high radiochemical purity and performing accurate trace analysis of protactinium isotopes present significant challenges due to the element's chemical properties and the presence of chemically similar elements.
Chemical Similarities with Other Elements (e.g., Niobium)
A primary obstacle in the isolation and purification of protactinium is its chemical similarity to other elements, most notably niobium. osti.govresearchgate.netnih.gov Protactinium and niobium are transition metal homologues and exhibit similar behavior in various acidic aqueous solutions. nih.gov This similarity makes their separation a difficult task, often leading to niobium contamination in the final protactinium product. researchgate.netlanl.gov
For instance, in the separation of Protactinium-230 from proton-irradiated thorium targets, Niobium-95 was identified as the main radioactive impurity, even after purification, due to its chemical resemblance to protactinium. researchgate.netlanl.gov Similarly, the analysis of uranium-niobium alloys for radiochronometry is complicated by the challenge of separating protactinium from niobium. osti.govnih.govnih.gov Standard separation procedures designed for pure uranium materials are often ineffective in removing niobium. nih.gov This has necessitated the development of modified or entirely new separation schemes, such as those employing resin chromatography, to handle these complex matrices. osti.govresearchgate.netnih.gov
Achieving High Radiochemical Purity for Research Applications
The demand for high-purity protactinium is critical for a variety of research applications, including nuclear forensics and the study of its fundamental chemical properties. nih.goveuropa.eu The presence of impurities can interfere with measurements and lead to inaccurate results. The purification of protactinium often involves a combination of chemical separation techniques, such as precipitation, solvent extraction, and ion exchange chromatography. europa.euresearchgate.netgoogle.com
For example, a combination of precipitation and ion exchange has been used to purify milligram quantities of Protactinium-231, successfully removing its decay daughters. europa.euresearchgate.net Repeating the separation procedure can lead to full radiochemical purity. europa.euresearchgate.net However, even with multi-step purification processes, trace impurities can remain. For instance, after purification of a Protactinium-231 solution, low levels of its decay products, Actinium-227 and Thorium-227, were still detectable by mass spectrometry. nih.gov
The challenges are further compounded by protactinium's tendency to hydrolyze and form polymers in aqueous solutions, even in strong acids, which can lead to non-reproducible behavior and losses during separation. researchgate.netgoogle.com Overcoming these hurdles to produce ultra-high purity protactinium is an ongoing area of research in radiochemistry. researchgate.net
Common Impurities and Separation Challenges for Protactinium:
| Impurity | Reason for Difficulty in Separation | Separation Methods |
| Niobium (Nb) | Chemical homologue with similar behavior in acidic solutions. nih.gov | Resin chromatography, selective precipitation. lanl.govosti.govresearchgate.net |
| Thorium (Th) | Often present as a precursor or decay product. europa.euresearchgate.net | Ion exchange chromatography. europa.euresearchgate.net |
| Zirconium (Zr) | Similar chemical properties to protactinium. google.com | Not explicitly detailed in the provided context. |
Protactinium 234 in Environmental Radiogeochemistry and Tracer Applications
Natural Occurrence and Distribution in Geologic and Aquatic Systems
Protactinium-234 (²³⁴Pa) is a naturally occurring radioisotope that exists in trace amounts within the Earth's crust. hpschapters.org Its presence is intrinsically linked to the decay of Uranium-238 (²³⁸U), the most abundant isotope of uranium. wikipedia.org As a result, ²³⁴Pa is found in all geologic and aquatic systems where uranium is present, from uranium-bearing ores to soils, rocks, and natural water bodies. hpschapters.org
This compound is a short-lived member of the ²³⁸U decay series and is, therefore, consistently found in uranium ores and minerals, such as uraninite (B1619181) and pitchblende. lanl.govradiacode.com The process begins with the alpha decay of ²³⁸U to Thorium-234 (B1220184) (²³⁴Th). radiacode.com This is followed by the beta decay of ²³⁴Th, which produces ²³⁴Pa. ck12.org
The decay pathway predominantly (99.8% of the time) leads to a metastable isomer, Protactinium-234m (²³⁴ᵐPa), which has a very short half-life of 1.17 minutes. hpschapters.orglanl.govnih.gov This isomer then decays via beta emission to Uranium-234 (B1202302) (²³⁴U). radiacode.com The ground state, ²³⁴Pa, with a half-life of 6.7 hours, is formed in a small fraction of ²³⁴Th decays. hpschapters.orglanl.govwikipedia.org Due to this genetic relationship, ²³⁴Pa is in secular equilibrium with its parent, ²³⁸U, in undisturbed geologic formations. Its presence serves as an indirect indicator of uranium activity in these materials. radiacode.com
Table 1: Nuclear Properties of Key Isotopes in the Uranium-238 Decay Chain Leading to this compound
| Isotope | Symbol | Half-Life | Primary Decay Mode | Parent Isotope |
| Uranium-238 | ²³⁸U | 4.468 billion years | Alpha | - |
| Thorium-234 | ²³⁴Th | 24.1 days | Beta | ²³⁸U |
| Protactinium-234m | ²³⁴ᵐPa | 1.17 minutes | Beta | ²³⁴Th |
| This compound | ²³⁴Pa | 6.70 hours | Beta | ²³⁴Th |
This table provides a summary of the decay characteristics for the radionuclides directly involved in the formation of this compound.
The defining characteristic of ²³⁴Pa in the environment is its transient nature, a direct consequence of its short half-life of 6.70 hours. nih.govwikipedia.orgchemlin.org Its metastable isomer, ²³⁴ᵐPa, is even more ephemeral, with a half-life of only about 1.2 minutes. hpschapters.org This means that once formed, these isotopes decay away very quickly.
In any environmental system—be it soil, sediment, or a water body—the concentration of ²³⁴Pa is not static but is dependent on the continuous decay of its parent, ²³⁴Th. nih.gov Because ²³⁴Th itself has a relatively short half-life (24.1 days), the presence and concentration of ²³⁴Pa are ultimately governed by the amount of the long-lived progenitor, ²³⁸U. wikipedia.org This state, known as secular equilibrium, means the rate of decay of ²³⁴Pa is equal to its rate of production from ²³⁴Th. npl.co.uk Consequently, ²³⁴Pa does not accumulate in the environment but exists as a fleeting, intermediate member of the ²³⁸U decay chain. nih.gov
Application in Radioactive Disequilibrium Tracing
While this compound itself is not typically the primary tracer, its radioactive properties are fundamental to one of the most widely used tracer techniques in marine science: the Thorium-234 scavenging model. This model helps scientists understand processes that remove particles and associated elements from the water column.
In oceanography, the disequilibrium between the soluble parent ²³⁸U and its particle-reactive daughter ²³⁴Th is used to quantify the rate at which particles are removed from the surface ocean, a process known as scavenging. geologyscience.ruannualreviews.org Thorium-234 readily attaches to sinking particles, and its removal creates a measurable deficit in its activity relative to the stable and high concentration of ²³⁸U in seawater. geologyscience.ru
The crucial role of ²³⁴Pa comes in the measurement of ²³⁴Th. The beta decay of ²³⁴Th is of low energy, making it difficult to detect directly. However, its immediate daughter, ²³⁴ᵐPa, emits a high-energy beta particle (maximum 2.3 MeV) during its decay. geologyscience.ru This energetic emission is much easier to measure accurately. Therefore, by quantifying the beta activity of ²³⁴ᵐPa, which is in secular equilibrium with its parent ²³⁴Th, scientists can determine the activity of ²³⁴Th in a sample. npl.co.ukgeologyscience.ru In this context, the ²³⁴Th/²³⁴Pa relationship is not a tracer "pair" in the conventional sense but a parent/daughter system where the daughter's decay provides the signal for quantifying the parent. ck12.org
By using the ²³⁸U-²³⁴Th disequilibrium, quantified via the measurement of ²³⁴Pa, researchers can calculate the residence time of thorium in the water column and the export flux of sinking particles. researchgate.net This is a powerful tool for studying the ocean's biological carbon pump, which transports organic carbon from the surface to the deep ocean, influencing global climate. annualreviews.org
Experimental studies have investigated the adsorption of thorium and protactinium onto various types of marine particles, including clays, biogenic opal, manganese dioxide, and calcium carbonate. geologyscience.ru These studies show that thorium is generally more particle-reactive than protactinium. geologyscience.rucopernicus.org Understanding the affinity of ²³⁴Th for different particle types allows for more refined models of particle scavenging and transport in the ocean. geotraces.orguri.edunih.gov The consistent and well-understood production of ²³⁴Th from ²³⁸U, coupled with the reliable measurement of its activity through ²³⁴Pa, makes this method indispensable for investigating the dynamics of particulate matter in marine systems. geologyscience.ru
Table 2: Experimental Distribution Coefficients (Kd) for Thorium and Protactinium on Marine Particles
| Particle Type | Thorium Kd (10⁶ ml/g) | Protactinium Kd (10⁶ ml/g) |
| Smectite (Clay) | 0.5 - 107 | 0.03 - 166 |
| Biogenic Opal | - | - |
| Manganese Dioxide | - | - |
| Calcium Carbonate | - | - |
Source: Data derived from experimental findings on the adsorption of Pa and Th onto different particle types in natural seawater. geologyscience.ru The wide range in values reflects dependencies on the specific type of seawater used in the experiments. This data illustrates the variable affinity of these elements for different particle surfaces.
Methodological Considerations for Environmental Investigations
The investigation of ²³⁴Pa in environmental samples is almost exclusively performed to determine the activity of its parent, ²³⁴Th. The analytical methods are therefore optimized for thorium, leveraging the decay properties of protactinium for detection.
A standard approach involves collecting a water sample (typically 2-4 liters), acidifying it, and then adding chemical reagents to co-precipitate the thorium. researchgate.net Manganese dioxide (MnO₂) and iron hydroxide (B78521) (Fe(OH)₃) are common scavenging agents used to quantitatively remove thorium from the seawater matrix. geologyscience.ru The resulting precipitate, containing the ²³⁴Th, is filtered and prepared for radiometric counting.
The most common detection method is beta counting. geologyscience.ru Because other radionuclides in environmental samples also emit beta particles, a second count is typically performed after a period of several months (more than 5-6 half-lives of ²³⁴Th). researchgate.net This allows the ²³⁴Th and its daughter ²³⁴Pa to decay away, providing a background count that can be subtracted from the initial measurement to yield the net ²³⁴Th activity. The high-energy beta emission from ²³⁴ᵐPa is key to this measurement's sensitivity and reliability. geologyscience.ru More advanced, but less common, methods for analyzing radionuclides like protactinium include alpha spectrometry and mass spectrometry, which often require extensive chemical purification using techniques like extraction chromatography. uiowa.edumdpi.comnih.govresearchgate.netclu-in.org
Measurement of Short-Lived Nuclides in Complex Samples
The accurate measurement of short-lived radionuclides like this compound (²³⁴Pa) in complex environmental samples presents significant analytical challenges due to its rapid decay. With a half-life of 6.70 hours, and its metastable isomer Protactinium-234m (²³⁴ᵐPa) having an even shorter half-life of 1.17 minutes, direct measurement is often complicated. radiacode.comwikipedia.org Consequently, its quantification is frequently achieved indirectly through the measurement of its parent nuclide, Thorium-234 (²³⁴Th), with which it exists in secular equilibrium. nih.govnpl.co.ukataridogdaze.com This equilibrium state implies that the rate of decay of the daughter nuclide (²³⁴Pa) is equal to the rate of decay of the parent nuclide (²³⁴Th).
The primary analytical techniques employed for the determination of ²³⁴Pa and its parent ²³⁴Th include gamma-ray spectrometry and beta counting. Gamma-ray spectrometry allows for the non-destructive analysis of radionuclides in a sample. However, the direct measurement of ²³⁴Th via its most prominent gamma-ray emission at 63.3 keV can be problematic due to its low energy, which makes it susceptible to self-absorption within the sample matrix and potential spectral interferences from other naturally occurring radionuclides, such as Thorium-232. researchgate.net
To overcome these challenges, the higher-energy gamma-ray emissions from ²³⁴ᵐPa, such as the one at 1001 keV, are often used to quantify the activity of ²³⁴Th, and by extension, ²³⁴Pa, assuming secular equilibrium. npl.co.uk However, the emission probability of this gamma ray is low, which can affect detection limits. npl.co.uk
Beta counting is another common method, particularly for quantifying the high-energy beta particles emitted by ²³⁴ᵐPa. The beta decay of ²³⁴Th itself is of very low energy, but its immediate daughter, ²³⁴ᵐPa, is a high-energy beta emitter, making it more readily detectable. nih.gov This approach often involves chemical separation to isolate the thorium isotopes from the sample matrix, followed by counting. nih.gov The efficiency and detection limits of these methods are critical for obtaining accurate results, especially in environmental samples where the concentrations of these nuclides can be very low.
Below is a table summarizing typical analytical methods and their characteristics for the measurement of nuclides in the Uranium-238 decay chain relevant to this compound.
| Radionuclide | Measurement Method | Common Emission Energy (keV) | Typical Detection Efficiency | Key Challenges |
| Protactinium-234m | Gamma Spectrometry | 1001 | Varies with detector and geometry | Low emission probability |
| Beta Counting | Max 2.3 MeV | ~90-100% for high-energy betas nih.gov | Requires chemical separation | |
| Thorium-234 | Gamma Spectrometry | 63.3 | Highly dependent on sample matrix | Self-absorption, spectral interferences researchgate.net |
| Indirectly via ²³⁴ᵐPa | - | - | Assumes secular equilibrium nih.govnpl.co.uk |
Accounting for In-growth and Decay in Tracer Studies
In environmental tracer studies, particularly in oceanography and geochemistry, the disequilibrium between Uranium-238 (²³⁸U) and its daughter product Thorium-234 (²³⁴Th) is a powerful tool for investigating particle dynamics, scavenging processes, and carbon export from the surface ocean. nih.govwhoi.edu The utility of this tracer pair is intrinsically linked to the behavior of this compound, as it is the immediate decay product of ²³⁴Th.
The fundamental principle relies on the fact that ²³⁸U is relatively soluble and conservative in seawater, while ²³⁴Th is highly particle-reactive and is rapidly scavenged onto sinking particles. This leads to a measurable deficit of ²³⁴Th in the water column relative to ²³⁸U. The extent of this disequilibrium can be used to calculate the export flux of particles.
A critical aspect of these studies is the accurate accounting for the in-growth of ²³⁴Th from the decay of ²³⁸U that occurs between the time of sample collection and analysis. nih.gov Since the half-life of ²³⁴Th is 24.1 days, this in-growth can be significant and must be corrected for to accurately determine the initial ²³⁴Th activity at the time of sampling.
Furthermore, the measurement of ²³⁴Th is often performed after a period of time has passed to allow for the decay of any unsupported ²³⁴ᵐPa and to reach secular equilibrium with the remaining ²³⁴Th. The extremely short half-life of ²³⁴ᵐPa (1.17 minutes) ensures that it quickly comes into equilibrium with its parent, ²³⁴Th. radiacode.comataridogdaze.com Therefore, the high-energy beta or gamma emissions from ²³⁴ᵐPa can be used to quantify the activity of ²³⁴Th.
The decay correction is a standard procedure in radiometric analysis and follows the well-established laws of radioactive decay. The initial activity of a radionuclide can be calculated from its measured activity at a later time, given the decay constant and the elapsed time.
The following table presents hypothetical data from a tracer study to illustrate the application of in-growth and decay corrections in determining particle export fluxes using the ²³⁸U-²³⁴Th-²³⁴Pa system.
| Sample ID | Depth (m) | ²³⁸U Activity (dpm/L) | Measured ²³⁴Th Activity (dpm/L) | Time Elapsed (days) | Corrected ²³⁴Th Activity (dpm/L) | ²³⁴Th Deficit (dpm/L) |
| A-1 | 20 | 2.40 | 1.85 | 10 | 2.05 | 0.35 |
| A-2 | 50 | 2.40 | 1.60 | 12 | 1.88 | 0.52 |
| A-3 | 100 | 2.40 | 1.95 | 11 | 2.21 | 0.19 |
| A-4 | 200 | 2.40 | 2.20 | 14 | 2.58 | -0.18 |
Note: The corrected ²³⁴Th activity is calculated by accounting for both the decay of the initially present ²³⁴Th and the in-growth from ²³⁸U during the time elapsed between sampling and measurement. A negative deficit indicates an excess of ²³⁴Th, which can occur in deeper waters due to the remineralization of sinking particles.
Production and Generation Mechanisms of Protactinium 234 for Research
In-Situ Formation via Natural Decay Series
Protactinium-234 is naturally produced in the environment as an intermediate product in the decay chain of Uranium-238 (²³⁸U), the most abundant isotope of uranium. wikipedia.orgworld-nuclear.org This decay series, also known as the uranium series, is a long sequence of radioactive decays that begins with ²³⁸U and ends with the stable isotope Lead-206.
The formation of ²³⁴Pa occurs in two primary steps:
Uranium-238 Decay : A nucleus of ²³⁸U, which constitutes over 99% of natural uranium, undergoes alpha decay, emitting an alpha particle to become Thorium-234 (B1220184) (²³⁴Th). vaia.comwise-uranium.orgwikipedia.org
²³⁸₉₂U → ²³⁴₉₀Th + ⁴₂He
Thorium-234 Decay : The resulting ²³⁴Th is itself radioactive, with a half-life of 24.1 days. quora.com It undergoes beta decay, where a neutron in the nucleus is converted into a proton, emitting a beta particle (an electron) and transforming into this compound. vaia.combrainly.com
²³⁴₉₀Th → ²³⁴₉₁Pa + ⁰₋₁e
This process ensures a continuous, low-level natural production of ²³⁴Pa wherever uranium ores, such as uraninite (B1619181) (pitchblende), are present. wikipedia.orgradiacode.com Because of the much longer half-life of its ultimate parent, ²³⁸U (4.468 billion years), ²³⁴Th and ²³⁴Pa exist in secular equilibrium with ²³⁸U in undisturbed ore bodies. wikipedia.orgnpl.co.uk This means their rate of decay is equal to their rate of formation.
It is important to note that ²³⁴Pa exists alongside its nuclear isomer, Protactinium-234m (²³⁴ᵐPa). radiacode.com In fact, approximately 99.8% of ²³⁴Th decays lead to the metastable state, ²³⁴ᵐPa, which has a much shorter half-life of 1.17 minutes. wikipedia.orgnih.gov This isomer then decays, primarily via beta emission, to Uranium-234 (B1202302) (²³⁴U), or through isomeric transition to the ground state, ²³⁴Pa. wikipedia.orgradiacode.com Both ²³⁴Pa and ²³⁴ᵐPa are therefore found in trace amounts in natural uranium deposits as part of the ²³⁸U decay chain. wikipedia.orgwikipedia.org
Table 1: Key Isotopes in the Natural Formation of this compound
| Isotope | Half-Life | Primary Decay Mode | Parent Isotope |
|---|---|---|---|
| Uranium-238 | 4.468 x 10⁹ years | Alpha | - |
| Thorium-234 | 24.1 days | Beta | Uranium-238 |
| Protactinium-234m | 1.17 minutes | Beta | Thorium-234 |
| This compound | 6.70 hours | Beta | Thorium-234 |
Laboratory-Scale Production for Experimental Studies
Due to its short half-life and low natural abundance, studying ²³⁴Pa requires its separation and concentration in a laboratory setting. rsc.orgfas.org Research applications, such as the experimental determination of its half-life, necessitate efficient methods for its generation and isolation. iop.orgyoutube.com
The most common method for producing ²³⁴Pa for laboratory experiments is to isolate it from its immediate parent, Thorium-234 (²³⁴Th). acs.org This process often utilizes a device known as a "protactinium generator." iop.orgiop.org The general principle involves separating the longer-lived parent (²³⁴Th) from a sample of uranium, and then periodically "milking" the short-lived daughter (²³⁴Pa) that grows in from the decay of the separated thorium.
A standard laboratory procedure involves the following steps:
Source Material : A uranium compound, typically uranyl nitrate (B79036), is dissolved in an aqueous solution. iop.org This solution contains ²³⁸U and its decay products, including ²³⁴Th and ²³⁴Pa, in equilibrium. iop.org
Solvent Extraction : A two-phase liquid-liquid extraction is performed. An organic solvent (such as iso-butyl methyl ketone or amyl acetate) is added to the aqueous uranium solution, which is often acidified with concentrated hydrochloric acid. iop.orgiop.org
Phase Separation : When the mixture is shaken vigorously, the protactinium and uranium form anionic chloride complexes that are soluble in the organic layer, while the thorium remains in the aqueous layer. iop.orgiop.org After settling, the two immiscible layers separate.
Isolation of Protactinium : The organic layer, now containing the ²³⁴Pa, is physically separated from the aqueous layer. iop.org This isolates the protactinium from its parent, ²³⁴Th. The decay of the isolated ²³⁴Pa can then be measured without significant interference from its parent. iop.org
This separation allows for the direct observation of the exponential decay of ²³⁴Pa, making it a classic experiment in teaching nuclear physics. iop.orgfecom-media.com Because the ²³⁴Th parent remains in the aqueous solution, it continues to decay, regenerating ²³⁴Pa. The generator can therefore be used multiple times after allowing sufficient time for the ²³⁴Pa to grow back towards equilibrium with the ²³⁴Th. iop.org
For more advanced research, the production of a pure, carrier-free sample of ²³⁴Pa is often desired. This requires more sophisticated separation techniques than the simple protactinium generator used for teaching demonstrations.
Key considerations include:
High-Purity Thorium-234 Source : To obtain a clean ²³⁴Pa sample, one must first isolate a pure fraction of its parent, ²³⁴Th, from the bulk uranium. Ion-exchange chromatography is a highly effective method for this initial separation. npl.co.ukacs.orgresearchgate.net For instance, a solution of uranyl nitrate can be passed through a cation exchange column (e.g., Dowex-50), which will adsorb the Th⁴⁺ ions while allowing the uranyl ions (UO₂²⁺) to pass through. npl.co.uk The adsorbed ²³⁴Th can then be eluted from the column using a suitable reagent like oxalic acid. npl.co.uk
Efficient Pa/Th Separation : Once a pure source of ²³⁴Th is established, the ²³⁴Pa that forms must be separated from it. This separation is challenging due to the similar chemistries of the actinides. Solvent extraction and extraction chromatography are the principal methods employed. google.comuiowa.eduiaea.org These techniques exploit subtle differences in the complexation and distribution behavior of protactinium and thorium in various acid and solvent systems to achieve a clean separation. uiowa.eduiaea.org
Timing and Yield : Given the 6.70-hour half-life of ²³⁴Pa, all chemical separation procedures must be performed relatively quickly to maximize the yield of the final product. wikipedia.org The entire process, from separating the parent ²³⁴Th to isolating the daughter ²³⁴Pa, must be optimized for speed and efficiency.
These targeted production methods are crucial for obtaining the high-purity ²³⁴Pa needed for precise nuclear decay studies and for use as a radiotracer in chemical research. fas.orguiowa.edu
Emerging Research Areas and Methodological Innovations
Advanced Spectroscopic Characterization Techniques
The accurate characterization of short-lived isotopes like Protactinium-234 relies heavily on sophisticated spectroscopic methods. Due to its radioactive nature, the primary techniques involve detecting the radiation it emits upon decay.
Gamma and Beta Spectroscopy: The decay of ²³⁴Pa to Uranium-234 (B1202302) (²³⁴U) occurs via beta emission, a process accompanied by the release of gamma rays. kaeri.re.krosti.gov High-purity germanium (HPGe) detectors are frequently used for gamma-ray spectrometry, offering excellent energy resolution that allows for the distinction of numerous gamma and X-ray lines. iaea.orgnih.gov This is crucial for identifying and quantifying protactinium isotopes, even in complex matrices. iaea.org The metastable isomer, Protactinium-234m (²³⁴ᵐPa), which has a very short half-life of about 1.17 minutes, also decays to ²³⁴U and emits characteristic gamma radiation that is important for its detection and study within uranium decay chains. radiacode.comradiacode.com
Research into the beta decay of ²³⁴Pa has involved the use of beta spectrometers to measure the continuous beta spectrum and its associated conversion electrons. In one study, 51 conversion lines were identified, leading to the establishment of 32 gamma transitions and the proposal of a detailed decay scheme with 16 excited states. osti.gov Such detailed spectroscopic analysis is fundamental to refining nuclear data and understanding the nuclear structure of the actinides.
Innovations in Spectroscopic Analysis: While traditional gamma and beta spectroscopy remain the workhorses for ²³⁴Pa, the broader field of actinide science is pushing towards new methodologies. For instance, developments in laser-based technologies and non-linear spectroscopies are emerging, although their application is often limited by the spatial and safety constraints of radiological laboratories. spectroscopyonline.com To overcome these hurdles, innovative concepts like double-walled cells are being developed to enable the analysis of radiological materials with advanced instrumentation outside of traditional glovebox environments. Furthermore, atomic spectroscopy methods, including atomic emission and absorption spectroscopy, are being continuously refined for heavy metal isotope analysis, which could find future applications in protactinium studies. spectroscopyonline.com
Development of Novel Radiochemical Separation Resins
The isolation of protactinium from other elements, particularly its parent and daughter nuclides in decay chains or from complex sample matrices, is a critical step for its study. The development of novel radiochemical separation resins is an active area of research, aimed at improving selectivity, efficiency, and speed.
Recent advancements have demonstrated the effectiveness of new sulfur-based extraction chromatographic resins for the selective separation of protactinium. nih.gov Two notable examples are a commercially available resin of the R₃P=S type and a custom-synthesized diglycothioamide (DGTA) containing resin. nih.gov These have shown high recovery yields for protactinium isotopes. nih.gov
Another significant development is the use of TK400 resin, which has proven effective for purifying and separating protactinium from marine sediment samples and from bulk uranium materials. osti.gov The challenge often lies in separating protactinium from chemically similar elements like niobium (Nb), especially when dealing with materials such as uranium-niobium alloys found in the nuclear fuel cycle. nih.govosti.gov To address this, laboratories have developed multi-column techniques, for instance, supplementing a TK400 resin column with a ZR resin column to effectively separate Pa from Nb. osti.gov
| Resin Type | Application | Recovery Yield of Pa | Key Separations | Reference |
|---|---|---|---|---|
| R₃P=S type | Separation from proton-irradiated thorium targets | 93 ± 4% | Pa from Th, U, Nb, Ra, Ac | nih.gov |
| DGTA (diglycothioamide) | Separation from proton-irradiated thorium targets | 88 ± 4% | Pa from Th, U, Nb, Ra, Ac | nih.gov |
| TK400 | Separation from marine sediments and U-Nb alloys | Not specified | Pa from Th, U, Nb | osti.gov |
Interdisciplinary Approaches to Actinide Radiochemistry
The study of this compound and other actinides is increasingly benefiting from interdisciplinary collaborations that bridge nuclear chemistry with other scientific fields.
Nuclear Forensics: The unique decay properties of protactinium isotopes are valuable in nuclear forensics. For example, the ²³¹Pa/²³⁵U radio-chronometer is a key tool for determining the age of nuclear materials—that is, the time since the material was last chemically processed. iaea.orgiaea.org This provides a complementary system to the more common ²³⁰Th/²³⁴U chronometer, increasing confidence in age-dating analyses. iaea.orgiaea.org Developing robust separation methods for protactinium from various uranium-based materials is therefore a critical area of research, fostering collaborations between different national and international laboratories. nih.govosti.gov
Environmental and Geochemical Sciences: Isotopes of protactinium and thorium are powerful tracers for studying oceanographic processes. The ratio of ²³¹Pa to ²³⁰Th in ocean sediments allows scientists to reconstruct the circulation patterns of large water bodies, such as the movements of North Atlantic water during the melting of the last ice age. rsc.org This application of isotope geochemistry helps in understanding past climate changes and improving current climate models. researchgate.netresearchgate.net This research requires the analysis of minute quantities of these isotopes, driving innovations in mass spectrometry and radiochemical separations to handle femtogram-level measurements from environmental samples. universite-paris-saclay.fr
Computational and Theoretical Chemistry: The complex electronic structure of protactinium, where the 5f and 6d orbitals are very close in energy, makes its chemical behavior difficult to predict. osti.gov First-principle quantum chemical calculations and computational modeling are becoming indispensable tools for understanding the coordination chemistry, thermodynamic properties, and speciation of protactinium in different chemical environments. rsc.orgresearchgate.net These theoretical studies, combining density functional theory with models for solvation effects, help interpret experimental data and predict the stability of various protactinium complexes, guiding the design of more effective separation and extraction schemes. rsc.orgresearchgate.netbibliotekanauki.pl This synergy between experimental radiochemistry and computational science is crucial for advancing our fundamental knowledge of enigmatic elements like protactinium. osti.govimt-atlantique.fr
Q & A
Basic Research Questions
Q. How is the half-life of Pa-234 experimentally determined, and what statistical methods address its rapid decay?
- Methodology : Pa-234's short half-life (~1.2 minutes) requires real-time decay curve analysis. A common approach involves measuring count rates over successive intervals using a Geiger-Müller detector or scintillation counter. The exponential decay curve is plotted, and the half-life is derived by identifying the time at which activity halves. Statistical methods (e.g., Poisson error analysis) account for experimental scatter in count rates, while curve-fitting software minimizes uncertainties .
- Key Challenge : Rapid data collection is critical due to the isotope’s short half-life. Automated data-logging systems are often employed to capture decay events at high temporal resolution.
Q. What role does Pa-234 play in the uranium-238 decay series, and how does its transient nature affect equilibrium calculations?
- Methodology : Pa-234 is an intermediate in the U-238 decay chain (U-238 → Th-234 → Pa-234 → U-234). Its short half-life disrupts secular equilibrium in closed systems. Researchers model equilibrium using Bateman equations to track isotope concentrations over time. For uranium ores, the activity ratio of Pa-234 to its parent (Th-234) and daughter (U-234) is calculated to validate equilibrium assumptions .
- Data Contradiction : Discrepancies arise if Pa-234 measurements deviate from predicted values, suggesting open-system behavior (e.g., leaching or environmental transport).
Q. How can gamma spectroscopy be optimized to detect Pa-234 in mixed radioactive samples?
- Methodology : Pa-234 emits gamma rays at 1001 keV, a distinct energy peak used for identification. High-purity germanium (HPGe) detectors with fine energy resolution are preferred. Calibration with known standards (e.g., U-238 decay chain samples) ensures accurate peak integration. Background subtraction and coincidence counting mitigate interference from other isotopes (e.g., Th-234 or U-234) .
Advanced Research Questions
Q. What experimental designs resolve discrepancies in Pa-234 half-life measurements across different studies?
- Methodology : Discrepancies may stem from detector efficiency variations or impurities in source materials. To address this:
Use ultra-pure U-238 samples to minimize interference from other decay products.
Cross-validate results using multiple detection systems (e.g., liquid scintillation counting for beta emissions and gamma spectroscopy for 1001 keV photons).
Apply Monte Carlo simulations to model detector response and systematic errors .
- Case Study : A 2014 classroom experiment measured Pa-234’s half-life as 67 seconds, slightly diverging from literature values (1.2 minutes). This highlights the need for rigorous error analysis in educational settings .
Q. How can Pa-234/Th-230 disequilibria in marine sediments inform particle flux dynamics in oceanography?
- Methodology : Pa-234 (beta emitter, t₁/₂ = 1.2 min) and Th-230 (alpha emitter, t₁/₂ = 75,380 years) are used as tracers. In seawater, Pa-234 is preferentially scavenged by particles compared to Th-230. Researchers measure their activity ratios via:
Pre-concentration : Chemically extract Pa and Th from large-volume seawater samples.
Isotope separation : Ion-exchange chromatography to isolate Pa-234 and Th-230.
Detection : Alpha spectroscopy for Th-230; beta counting or mass spectrometry (after ingrowth correction) for Pa-234 .
- Advanced Consideration : Corrections for ingrowth from Th-234 are critical due to Pa-234’s rapid decay during sample processing.
Q. What computational models predict the behavior of Pa-234 in anthropogenic nuclear waste repositories?
- Methodology : Pa-234’s mobility in groundwater is modeled using reactive transport codes (e.g., PHREEQC or Geochemist’s Workbench). Key parameters include:
- Sorption coefficients (Kd) for Pa on mineral surfaces (e.g., clays or iron oxides).
- Redox conditions affecting Pa solubility (Pa(V) vs. Pa(IV) species).
- Decay chain contributions from U-238 and Th-234 in waste matrices .
- Validation : Compare model outputs with lab experiments using synthetic groundwater and engineered barrier materials.
Guidelines for Further Research
- Experimental Design : Prioritize high-temporal-resolution detectors for short-lived isotopes like Pa-234.
- Data Interpretation : Use Bayesian statistics to quantify uncertainties in decay chain modeling.
- Interdisciplinary Applications : Explore Pa-234’s role in astrophysical nucleosynthesis studies due to its transient presence in stellar environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
